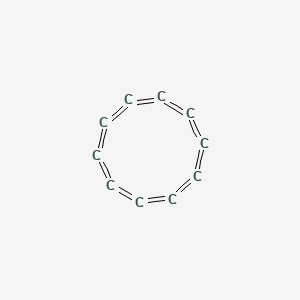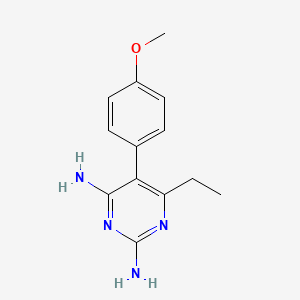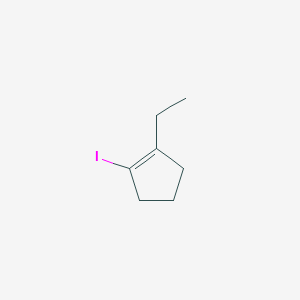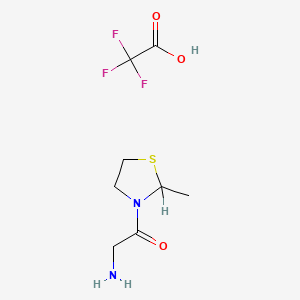
Cyclodeca-1,3,5,7,9-pentayne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodeca-1,3,5,7,9-pentayne is a unique organic compound characterized by its cyclic structure and multiple triple bonds. This compound is part of a broader class of molecules known as annulenes, which are cyclic hydrocarbons with alternating single and multiple bonds. This compound, specifically, contains five triple bonds within a ten-carbon ring, making it a highly strained and reactive molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclodeca-1,3,5,7,9-pentayne typically involves the formation of the ten-carbon ring followed by the introduction of triple bonds. One common method is the cyclization of a linear precursor containing multiple triple bonds. This can be achieved through various cyclization reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound is challenging due to its high reactivity and instability. As a result, it is usually synthesized in small quantities for research purposes rather than large-scale industrial production. The synthesis often requires carefully controlled conditions to prevent decomposition or unwanted side reactions.
化学反応の分析
Types of Reactions
Cyclodeca-1,3,5,7,9-pentayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of cyclodeca-1,3,5,7,9-pentene or cyclodecane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce cyclodeca-1,3,5,7,9-pentene or cyclodecane.
科学的研究の応用
Cyclodeca-1,3,5,7,9-pentayne has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactivity of strained cyclic systems. Researchers use it to investigate the effects of ring strain on chemical reactivity and stability.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between cyclic molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: While not directly used as a drug, this compound’s derivatives are explored for potential therapeutic applications, including as anticancer agents.
Industry: In the materials science field, the compound is studied for its potential use in the development of novel polymers and advanced materials with unique mechanical and electronic properties.
作用機序
The mechanism by which cyclodeca-1,3,5,7,9-pentayne exerts its effects is primarily related to its high ring strain and reactivity. The multiple triple bonds create significant electron density within the ring, making it highly reactive towards electrophiles and nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Cyclodeca-1,3,5,7,9-pentaene: Similar in structure but contains double bonds instead of triple bonds.
Cyclooctatetraene: An eight-carbon ring with alternating single and double bonds, known for its non-aromatic properties.
Cycloheptatriene: A seven-carbon ring with three double bonds, often studied for its aromatic and anti-aromatic properties.
Uniqueness
Cyclodeca-1,3,5,7,9-pentayne is unique due to its high ring strain and the presence of multiple triple bonds within a ten-carbon ring. This combination of features results in a highly reactive and unstable molecule, making it a valuable compound for studying the effects of ring strain and reactivity in cyclic systems.
特性
CAS番号 |
112927-32-9 |
|---|---|
分子式 |
C10 |
分子量 |
120.11 g/mol |
InChI |
InChI=1S/C10/c1-2-4-6-8-10-9-7-5-3-1 |
InChIキー |
WECCCDDGRWMKBX-UHFFFAOYSA-N |
正規SMILES |
C=1=C=C=C=C=C=C=C=C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)

![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)



![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)



![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)

![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
